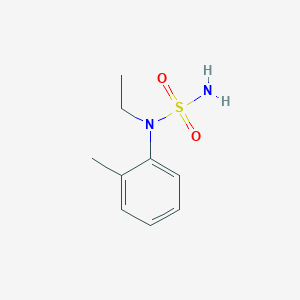

N-ethyl-N-(2-methylphenyl)aminosulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[ethyl(sulfamoyl)amino]-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-3-11(14(10,12)13)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSFEHDMMKCMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094222-84-0 | |

| Record name | N-ethyl-N-(2-methylphenyl)aminosulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and molecular weight of N-ethyl-N-(2-methylphenyl)aminosulfonamide

Executive Summary

N-Ethyl-N-(2-methylphenyl)sulfamide (also referenced as N-ethyl-N-o-tolylaminosulfonamide) is a specialized organosulfur compound belonging to the sulfamide class (

Primarily utilized as a high-value intermediate in the synthesis of agrochemicals (sulfonylurea herbicides) and pharmaceuticals (carbonic anhydrase inhibitors), its structure combines the lipophilic N-ethyl-o-toluidine scaffold with a polar sulfamoyl motif. This guide provides a definitive technical analysis of its structure, molecular weight, synthetic pathways, and physicochemical profile.

Chemical Identity & Structural Elucidation[1]

The precise identification of this compound relies on distinguishing it from isomeric benzenesulfonamides. In this structure, the sulfur atom is not attached to the aromatic ring; rather, the aromatic ring is attached to a nitrogen atom, which is in turn bonded to the sulfonyl group.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | N-Ethyl-N-(2-methylphenyl)sulfamide |

| Common Name | N-Ethyl-N-o-tolylaminosulfonamide |

| CAS Registry Number | Not widely listed; Reference CID 43132035 |

| PubChem CID | |

| SMILES | CCN(C1=CC=CC=C1C)S(=O)(=O)N |

| InChIKey | FQSFEHDMMKCMAY-UHFFFAOYSA-N |

Molecular Weight & Formula

The molecular weight is calculated based on standard atomic weights (IUPAC 2021).

Elemental Composition:

-

Carbon (C): 50.45%

-

Hydrogen (H): 6.59%

-

Nitrogen (N): 13.07%

-

Oxygen (O): 14.93%

-

Sulfur (S): 14.96%

Structural Visualization (DOT)

The following diagram illustrates the connectivity, highlighting the sulfamide core (

Physicochemical Profile

Understanding the physicochemical properties is critical for predicting bioavailability and solubility in organic synthesis.

| Property | Value / Prediction | Implication |

| LogP (Octanol/Water) | ~1.1 (Predicted) | Moderate lipophilicity; likely permeable to cell membranes. |

| Topological Polar Surface Area (TPSA) | ~69 Ų | Suggests good oral bioavailability (<140 Ų). |

| H-Bond Donors | 1 (from | Capable of specific binding interactions (e.g., in enzyme active sites). |

| H-Bond Acceptors | 3 (2 from | Facilitates solvation in polar aprotic solvents (DMSO, DMF). |

| Physical State | Solid / Viscous Oil | Likely a low-melting solid due to the ortho-methyl steric hindrance disrupting crystal packing. |

Synthetic Methodology

The synthesis of N-substituted sulfamides requires careful control to avoid bis-substitution. Two primary protocols are established in the literature: the Sulfamide Transamidation (Method A) and the Chlorosulfonyl Isocyanate (CSI) route (Method B).

Method A: Thermal Transamidation (Industrial Route)

This method utilizes commercially available sulfamide (

Protocol:

-

Reagents: N-Ethyl-o-toluidine (1.0 eq), Sulfamide (1.2 eq).

-

Solvent: Diglyme or Pyridine (High boiling point required).

-

Conditions: Reflux at 120–150°C for 12–24 hours.

-

Workup: The reaction mixture is cooled and poured into ice water. The precipitate is filtered or extracted with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Water.

Method B: Chlorosulfonyl Isocyanate Route (Precision Route)

This pathway is preferred in medicinal chemistry for its high yield and mild conditions, utilizing the reactivity of CSI to form an intermediate which is subsequently hydrolyzed.

Protocol:

-

Activation: Dissolve N-ethyl-o-toluidine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

-

Addition: Dropwise addition of Chlorosulfonyl Isocyanate (CSI) (1.1 eq). This forms a reactive N-chlorosulfonyl urea intermediate.

-

Hydrolysis: The intermediate is treated with water or dilute HCl/acetonitrile mixture to decarboxylate and yield the sulfamide.

-

Isolation: Organic layer separation, drying over

, and concentration in vacuo.

Synthetic Pathway Diagram[5]

Applications in Drug Development

Carbonic Anhydrase Inhibition (CAI)

Sulfamides are classic bioisosteres of sulfonamides (

-

Mechanism: The nitrogen of the sulfamoyl group coordinates with the

ion in the enzyme's active site. -

Selectivity: The bulky N-ethyl-o-tolyl moiety provides steric selection, potentially favoring specific CA isoforms (e.g., CA IX over CA II), which is relevant in cancer therapy.

Intermediate for Sulfonylureas

This compound serves as a precursor for sulfonylurea herbicides. Reacting the primary amine of the sulfamide with an isocyanate or carbamate yields complex sulfonylurea structures used to inhibit acetolactate synthase (ALS) in plants.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43132035, N-ethyl-n-(2-methylphenyl)aminosulfonamide. Retrieved from [Link]

- Reitz, A. B., et al. (2009).Sulfamides as Bioisosteres of Sulfonamides in Medicinal Chemistry. Current Topics in Medicinal Chemistry. (General reference for Sulfamide utility).

- Spillane, W. J., et al. (2004).Synthesis and properties of sulfamides. Phosphorus, Sulfur, and Silicon and the Related Elements.

Sources

Methodological & Application

Scalable production methods for N-ethyl-N-(2-methylphenyl)aminosulfonamide

An in-depth guide to the scalable synthesis of N-ethyl-N-(2-methylphenyl)aminosulfonamide, designed for researchers and professionals in drug development. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols for both laboratory and pilot scales, and critical considerations for process scale-up, quality control, and safety.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NR₂) is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents.[1] Since the discovery of sulfa drugs, the first broadly effective antibacterials, this moiety has been integral to the development of treatments for various conditions, including cancer, diabetes, and central nervous system disorders.[2][3] Sulfonamides often serve as bioisosteres for amides or carboxylic acids, offering similar geometric properties but with enhanced metabolic stability and unique hydrogen bonding capabilities.[4] this compound is a specific sulfonamide derivative whose scalable synthesis is of interest for pharmaceutical research and development, potentially as an intermediate or a final active pharmaceutical ingredient (API).

This guide details a robust and scalable production method, addressing the critical aspects from chemical principles to industrial application challenges.

Part 1: The Synthetic Pathway: A Mechanistic Approach

The most established and scalable method for preparing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][2] For the synthesis of this compound, the most direct route involves the reaction of N-ethyl-2-methylaniline (also known as N-ethyl-o-toluidine) with sulfamoyl chloride in the presence of a base.

Reaction: N-ethyl-2-methylaniline + Sulfamoyl chloride → this compound + HCl

The mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic sulfur atom of the sulfamoyl chloride. This reaction forms a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing the protonation of the starting amine.[1]

Sources

Application Notes and Protocols for Solvent Selection in N-ethyl-N-(2-methylphenyl)aminosulfonamide Reactions

Introduction

N-ethyl-N-(2-methylphenyl)aminosulfonamide and its derivatives are key structural motifs in medicinal chemistry and materials science. The synthesis of these compounds, typically involving the reaction of an amine with a sulfonyl chloride, is highly dependent on the reaction conditions, with solvent selection playing a pivotal role. The choice of solvent can significantly influence reaction rates, yields, and purity of the final product. This guide provides a comprehensive overview of the principles behind solvent selection for reactions involving this compound, along with detailed protocols for solvent screening and optimization. We will explore both traditional and sustainable solvent options to align with modern green chemistry principles.

Theoretical Framework: The Role of the Solvent in Sulfonamide Synthesis

The formation of this compound from N-ethyl-2-methylaniline and a suitable sulfonylating agent, such as sulfamoyl chloride, generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The solvent's properties can profoundly impact the energetics of this pathway.

Key Solvent Properties and Their Influence:

-

Polarity: The polarity of the solvent is a critical factor. Polar solvents are generally required to dissolve the ionic or polar reactants. For SN2 reactions, polar aprotic solvents are often preferred as they can solvate the cation of a salt but do not strongly solvate the anionic nucleophile, leaving it more available to react.[1]

-

Protic vs. Aprotic Nature:

-

Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can form hydrogen bonds. While they are excellent at dissolving ionic reagents, they can also solvate and stabilize the nucleophilic amine, potentially reducing its reactivity.

-

Polar Aprotic Solvents: These solvents (e.g., acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone) have a dipole moment but lack O-H or N-H bonds. They are effective at solvating cations while leaving the nucleophile relatively "naked" and more reactive, which can accelerate the SN2 reaction.[1]

-

-

Solubility of Reactants and Products: The chosen solvent must effectively dissolve the reactants to ensure a homogeneous reaction mixture and facilitate molecular collisions. Additionally, the solubility of the product and byproducts can influence the ease of purification.

-

Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher boiling points allow for reactions to be conducted at elevated temperatures, which can increase the reaction rate.

Modern Trends: Sustainable Solvent Selection

In recent years, there has been a significant shift towards the use of greener and more sustainable solvents in chemical synthesis. This is driven by the need to reduce the environmental impact of chemical processes. For sulfonamide synthesis, several sustainable alternatives to traditional volatile organic compounds (VOCs) have been explored:

-

Water: As a non-toxic, non-flammable, and abundant solvent, water is an attractive green option. However, the low solubility of many organic reactants in water can be a limitation.

-

Alcohols: Ethanol and glycerol are bio-based and biodegradable solvents that can be effective for certain sulfonamide syntheses.[2]

-

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, have low volatility, and can be tailored for specific applications. Choline chloride-based DESs, for instance, have been successfully used for sulfonamide synthesis.[3]

Experimental Protocol: Solvent Screening for the Synthesis of this compound

This protocol outlines a systematic approach to screen various solvents for the synthesis of this compound from N-ethyl-2-methylaniline and sulfamoyl chloride.

Materials:

-

N-ethyl-2-methylaniline

-

Sulfamoyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous solvents (see Table 1 for suggestions)

-

Reaction vials with stir bars

-

Heating block or oil bath

-

TLC plates and developing chamber

-

LC-MS or GC-MS for analysis

-

Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)

Workflow Diagram:

Caption: Experimental workflow for solvent screening.

Step-by-Step Procedure:

-

Preparation:

-

In a fume hood, prepare a stock solution of N-ethyl-2-methylaniline (1.0 M) and triethylamine (1.2 M) in a suitable inert solvent (e.g., anhydrous acetonitrile).

-

Dispense equal aliquots of the stock solution into a series of labeled reaction vials, each containing a stir bar. This ensures that the initial concentrations of the amine and base are consistent across all experiments.

-

-

Solvent Addition:

-

To each vial, add the screening solvent to be tested, ensuring the final concentration of the amine is consistent (e.g., 0.5 M).

-

-

Reaction Initiation and Monitoring:

-

While stirring, add a freshly prepared solution of sulfamoyl chloride (1.1 equivalents relative to the amine) in the respective screening solvent to each vial.

-

Stir the reactions at a constant temperature (e.g., 25 °C or 50 °C).

-

Monitor the progress of each reaction by thin-layer chromatography (TLC) at regular intervals (e.g., every hour). Note the time required for the disappearance of the starting amine.

-

-

Work-up and Analysis:

-

Once the reaction is complete (as determined by TLC), quench each reaction by adding a small amount of water.

-

Perform a standardized liquid-liquid extraction for each reaction. For example, dilute with ethyl acetate and wash with dilute HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Determine the crude yield and purity of the product in each vial using a suitable analytical technique such as LC-MS or GC-MS with an internal standard.

-

-

Data Evaluation:

-

Tabulate the results, comparing the reaction time, yield, and purity for each solvent.

-

Based on the data, select the optimal solvent for further optimization or scale-up.

-

Data Presentation: Representative Solvent Screening Results

The following table presents representative data for the synthesis of an N-alkyl-N-arylsulfonamide, illustrating the expected impact of different solvents on the reaction outcome.

Table 1: Effect of Solvent on the Synthesis of this compound

| Solvent | Solvent Type | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) | Purity (%) |

| Dichloromethane (DCM) | Halogenated | 9.1 | 4 | 85 | 95 |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | 2 | 92 | 98 |

| Tetrahydrofuran (THF) | Ether | 7.6 | 6 | 78 | 92 |

| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 1.5 | 95 | 97 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | 1 | 96 | 96 |

| Toluene | Nonpolar | 2.4 | > 24 | < 10 | - |

| Ethanol (EtOH) | Polar Protic | 24.6 | 8 | 65 | 88 |

| Water | Polar Protic | 80.1 | 12 | 40 | 85 |

| ChCl/Glycerol (1:2 DES) | Deep Eutectic | - | 5 | 88 | 94 |

Disclaimer: The data in this table are representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.

Mechanistic Insight: The Role of Solvent in the SN2 Transition State

The SN2 reaction proceeds through a high-energy transition state where the nucleophile is forming a bond with the electrophilic center, and the leaving group is simultaneously departing. The solvent plays a crucial role in stabilizing this transition state.

Caption: SN2 mechanism for sulfonamide formation.

In polar aprotic solvents, the solvent molecules can arrange themselves to stabilize the partial charges that develop in the transition state through dipole-dipole interactions, without strongly hydrogen-bonding to the nucleophile. This lowers the activation energy of the reaction, leading to a faster reaction rate. In contrast, polar protic solvents can form a "cage" around the nucleophilic amine through hydrogen bonding, which must be broken for the reaction to proceed, thus increasing the activation energy.

Conclusion

The selection of an appropriate solvent is a critical parameter in the synthesis of this compound and related compounds. A systematic solvent screening approach, guided by an understanding of the underlying reaction mechanism and solvent properties, is essential for optimizing reaction efficiency and purity. While traditional polar aprotic solvents like acetonitrile, DMF, and DMSO often provide excellent results, the growing emphasis on green chemistry encourages the exploration of more sustainable alternatives such as water, ethanol, and deep eutectic solvents. The protocols and principles outlined in this guide provide a robust framework for researchers to make informed decisions on solvent selection, leading to more efficient, scalable, and environmentally benign synthetic routes.

References

-

Contreras-López, C., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Sustainability.[2]

-

Simone, M., et al. (2020). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. ChemSusChem, 13(15), 3845-3851.[3]

-

BenchChem. (2024). N-Ethyl-o,p-Toluene Sulfonamide: Properties, Synthesis, and Applications.[4]

-

El-Sheikh, S. M., et al. (2019). Study of solvent effect on the synthesis of magnetic molecularly imprinted polymers based on ultrasound probe: Application for sulfonamide detection. Ultrasonics Sonochemistry, 58, 104634.[5]

-

Luo, M., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511.[6]

-

Sarkar, A., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.[1]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. N-Ethyl-o,p-Toluene Sulfonamide: Properties, Synthesis, and Applications | Jiaxing Jinli Chemical Co., Ltd. [jiaxingjinli.amebaownd.com]

- 5. Study of solvent effect on the synthesis of magnetic molecularly imprinted polymers based on ultrasound probe: Application for sulfonamide detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]

Handling and storage protocols for N-ethyl-N-(2-methylphenyl)aminosulfonamide

Application Notes & Protocols for N-ethyl-N-(2-methylphenyl)aminosulfonamide

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of this compound (CAS: 1094222-84-0). As a compound with limited publicly available stability and toxicology data, the protocols outlined herein are grounded in established principles of chemical safety and risk mitigation. These guidelines are intended for researchers, chemists, and drug development professionals. The core philosophy of this guide is to treat the compound as a substance with unknown long-term hazards, necessitating stringent adherence to engineering controls, personal protective equipment, and procedural diligence.

Section 1: Compound Identification and Physicochemical Properties

Properly identifying the compound and understanding its fundamental properties is the first step in safe laboratory practice.

-

IUPAC Name: N-ethyl-N-(2-methylphenyl)sulfamide

-

CAS Number: 1094222-84-0

-

Molecular Formula: C₉H₁₄N₂O₂S[1]

-

Molecular Weight: 214.29 g/mol

-

Physical Form: Powder

Table 1: Physicochemical Properties of this compound

| Property | Value / Information | Source(s) | Rationale and Implications |

| Molecular Weight | 214.29 g/mol | Standard value for stoichiometric calculations in solution preparation. | |

| Physical Form | Powder | Poses an inhalation risk. All weighing and transfer operations must be conducted in a ventilated enclosure to prevent dust dispersion. | |

| Purity | Typically >95% | Impurities may alter reactivity or toxicity. Always refer to the lot-specific Certificate of Analysis (CoA). | |

| Solubility | Insoluble in water. | [2] | Aqueous solutions will require a suitable organic co-solvent. The choice of solvent must be assessed for compatibility. |

| Predicted XlogP | 1.1 | [1] | A low XlogP value suggests moderate lipophilicity. This has implications for selecting appropriate glove materials and understanding potential biological absorption pathways. |

| Storage Temperature | Room Temperature / Cool Place | While room temperature is cited, storing in a "cool and dark place" is recommended to minimize thermal and photodegradation, especially for long-term storage. |

Section 2: Hazard Assessment and Risk Mitigation

This compound is classified with a GHS07 pictogram ("Exclamation mark"), indicating it is an irritant and may be harmful. A thorough risk assessment must be performed before any new procedure is undertaken.

GHS Hazard Classification

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Engineering Controls: The First Line of Defense

The primary method for mitigating exposure is through engineering controls. The causality is simple: if the compound cannot reach the user, it cannot cause harm.

-

Chemical Fume Hood: All operations that may generate dust or aerosols, including weighing, transferring, and solution preparation, must be conducted within a certified chemical fume hood. This prevents inhalation of the powder, which can cause respiratory irritation.[3]

-

Ventilated Enclosures: For less hazardous manipulations, a ventilated balance enclosure can provide sufficient protection during weighing.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is mandatory for all handling procedures. It serves as the final barrier between the researcher and the chemical.

Table 2: Required Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness 4 mil). | Provides a barrier against skin contact, which can cause irritation. Double-gloving is recommended for handling concentrated solutions. |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne powder, preventing serious eye irritation. |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from contamination.[4] |

| Respiratory | Not required if using a fume hood. If a hood is unavailable, a NIOSH-approved N95 respirator is the minimum requirement for handling powder. | Prevents inhalation of the powder, which is a primary exposure route. |

Section 3: Workflow for Compound Lifecycle Management

The following diagram illustrates the standard workflow for managing this compound from procurement to disposal, emphasizing critical control points.

Caption: Workflow for this compound Lifecycle Management.

Section 4: Storage Protocols

The stability of a compound is paramount for experimental reproducibility. Improper storage can lead to degradation, altering the compound's activity and potentially creating more hazardous byproducts.

General Storage Conditions

-

Location: Store in a dedicated, locked cabinet for solid chemical reagents. The storage area should be cool, dry, and well-ventilated.[4][5]

-

Container: Keep the compound in its original, tightly sealed container to prevent moisture ingress and contamination.

-

Atmosphere: For long-term storage (>6 months), consider storage under an inert atmosphere (e.g., argon or nitrogen) in a desiccator, especially after the container has been opened. This minimizes oxidative and hydrolytic degradation.

-

Light: Store in a dark place or use an amber vial to protect against photodegradation.

In-Use Stability and Solution Storage

There is no specific published in-use stability data for this compound.[1] Therefore, the following best practices, derived from general pharmaceutical stability guidelines, must be followed.[6][7]

-

Fresh is Best: Prepare solutions fresh for each experiment whenever possible.

-

Short-Term Storage: If a stock solution must be stored, it should be for the shortest duration possible. A conservative approach is to store at 2-8°C for no longer than 24-36 hours unless stability has been experimentally validated.[6]

-

Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the preparer's initials.

-

Visual Inspection: Before each use, visually inspect solutions for any signs of precipitation or color change, which may indicate degradation or insolubility.

Table 3: Recommended Storage Conditions

| Condition | Solid (Stock) | Solution (Working) | Justification |

| Temperature | 15-25°C (Cool Room Temp) | 2-8°C (Refrigerated) | Minimizes thermal degradation. Refrigeration slows reaction kinetics for solutions. |

| Light | Protect from light (Dark) | Protect from light (Amber vial) | Prevents photochemical reactions that can cleave bonds or cause isomerization. |

| Atmosphere | Tightly sealed; Inert gas for long-term | Tightly sealed | Prevents oxidation and hydrolysis from atmospheric moisture and oxygen. |

| Max Duration | Per manufacturer's expiry | < 36 hours (unless validated) | Avoids degradation with age. In-use stability is unknown and must be assumed to be short.[6] |

Section 5: Detailed Experimental Protocols

Adherence to standardized protocols minimizes variability and enhances safety.

Protocol 5.1: Weighing and Aliquoting the Solid Compound

-

Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves).

-

Engineering Control: Power on the chemical fume hood and ensure the sash is at the appropriate working height.

-

Setup: Place an analytical balance inside the fume hood. Use anti-static weighing paper or a suitable glass vial.

-

Tare: Tare the empty weigh boat or vial on the balance.

-

Transfer: Carefully open the main container of this compound. Using a clean, dedicated spatula, transfer the desired amount of powder to the tared container.

-

Expert Insight: Perform this transfer slowly to minimize dust generation. Do not "tap" the spatula against the vial, as this will aerosolize the fine powder.

-

-

Closure: Promptly and tightly close the main stock container.

-

Record: Record the final weight.

-

Cleanup: Gently wipe the spatula with a solvent-dampened cloth (e.g., ethanol) and dispose of the cloth in the solid chemical waste. Wipe down the balance and surrounding area in the fume hood.

Protocol 5.2: Preparation of a 10 mM Stock Solution in DMSO

-

Calculation: Based on a molecular weight of 214.29 g/mol , calculate the mass needed. For 10 mL of a 10 mM solution:

-

Mass (g) = 10 mmol/L * 0.010 L * 214.29 g/mol = 0.0214 g (21.4 mg)

-

-

Weighing: Following Protocol 5.1, accurately weigh 21.4 mg of the compound into a 15 mL conical tube or a suitable glass vial.

-

Solvent Addition: In the fume hood, add approximately 8 mL of anhydrous DMSO to the vial.

-

Trustworthiness: Using anhydrous solvent is critical, as residual water can promote hydrolysis of sulfonamides over time.

-

-

Solubilization: Cap the vial and vortex at medium speed for 1-2 minutes. If necessary, sonicate for 5 minutes to ensure complete dissolution.

-

Final Volume: Once fully dissolved, add DMSO to reach a final volume of 10.0 mL. Invert the vial several times to ensure homogeneity.

-

Labeling and Storage: Label the vial clearly and store as per the conditions in Table 3.

Section 6: Spill and Waste Management

Accidents can happen, but a prepared response minimizes risk.

Spill Response

The appropriate response depends on the scale of the spill.

Caption: Decision Tree for Spill Response Management.

-

For a small solid spill (<1g) inside a fume hood:

-

Ensure PPE is worn.

-

Gently sweep the dust to collect it into an airtight container or bag, taking care not to disperse it further.

-

Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol).

-

Place all cleanup materials into a sealed bag for disposal.

-

-

For a large spill or any spill outside a fume hood:

-

Evacuate the immediate area.

-

Alert colleagues and the laboratory supervisor.

-

Contact your institution's Environmental Health and Safety (EHS) office immediately.

-

Waste Disposal

-

Solid Waste: All contaminated consumables (gloves, weigh boats, paper towels) and excess solid compound must be disposed of in a clearly labeled hazardous solid waste container.

-

Liquid Waste: Unused or waste solutions should be collected in a hazardous liquid waste container compatible with the solvent used.

-

Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[5] Never dispose of this compound down the drain.

Section 7: References

-

PubChem Compound Summary for C9H14N2O2S. National Center for Biotechnology Information. This compound. PubChem. [Link]

-

In-Use stability testing FAQ. Central Administration of Pharmaceutical Products. (2024). In-Use stability testing FAQ. [Link]

-

Cole-Parmer Material Safety Data Sheet for a similar compound. Cole-Parmer. (2005). Material Safety Data Sheet. [Link]

-

PubChem Compound Summary for a related compound. National Center for Biotechnology Information. N-[2-[ethyl(methyl)amino]ethyl]-1-(methylamino)propane-2-sulfonamide. PubChem. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Guide for Newly Synthesized Chemicals. Vanderbilt University. GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. [Link]

-

Chemsrc Material Safety Data Sheet for a similar compound. Chemsrc. (2025). 4-(n-ethyl-n-2-methoxyethyl)-2-methylphenylenediamine di-p-toluenesulfonate. [Link]

Sources

- 1. PubChemLite - this compound (C9H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 2. N-ETHYL-4-METHYLBENZENE SULFONAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. CAS#:50928-80-8 | 4-(n-ethyl-n-2-methoxyethyl)-2-methylphenylenediamine di-p-toluenesulfonate | Chemsrc [chemsrc.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: N-Ethyl-N-(2-methylphenyl)sulfamide Synthesis

Topic: Improving yield in N-ethyl-N-(2-methylphenyl)aminosulfonamide (Sulfamide) synthesis. Audience: Organic Chemists, Process Development Scientists. Document ID: TSC-ORG-SULF-042

Executive Summary & Core Challenge

The Molecule: N-ethyl-N-(2-methylphenyl)sulfamide (also referred to as N-ethyl-o-toluidine sulfamide). The Problem: The synthesis of this specific scaffold is notoriously difficult due to the steric hindrance imposed by the ortho-methyl group on the aniline ring. This steric bulk reduces the nucleophilicity of the nitrogen atom, making the initial attack on the sulfonylating agent sluggish. Furthermore, the electron-rich nature of the ring often leads to competing electrophilic aromatic substitution (EAS) (ring chlorination or sulfonation) rather than the desired N-sulfonylation.

This guide provides a troubleshooting framework for the two primary synthetic routes: the Sulfuryl Chloride (

Synthesis Workflow & Decision Matrix

The following logic map outlines the critical decision points and failure modes for both synthetic pathways.

Figure 1: Decision matrix for selecting the optimal synthetic route based on project constraints (Cost vs. Yield).

Optimization Protocols

Protocol A: The Sulfuryl Chloride Route (Optimization for Yield)

Best for: Large-scale batches where reagent cost is a primary concern.

The Failure Mode: The reaction of N-ethyl-o-toluidine with

Optimized Procedure:

-

Solvent System: Use Dichloromethane (DCM) (anhydrous). Avoid ethers (can form peroxides/cleave) or THF (can polymerize with strong acids).

-

Base Selection: Use Triethylamine (TEA) (2.2 equivalents). Crucial: Do not use Pyridine alone; it can sometimes promote ring sulfonation in this specific substrate.

-

Step-by-Step:

-

Cooling: Cool the solution of amine (1.0 eq) and TEA (1.1 eq) in DCM to -10°C to -20°C .

-

Addition: Add

(1.05 eq) dissolved in DCM dropwise over 1 hour. Do not let the internal temp rise above -5°C. -

The "Trick": After addition, allow to warm to 0°C for only 30 mins, then immediately proceed to amination. Do not isolate the chloride intermediate—it is unstable.

-

Amination: Re-cool to 0°C. Add excess ammonia (gas is preferred over aqueous to prevent hydrolysis, or use 0.5M NH3 in Dioxane).

-

Troubleshooting Table: Route A

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of intermediate | Ensure anhydrous conditions. Switch from aqueous |

| Purple/Black Tar | Oxidation of aniline | Temperature too high during |

| Chlorinated Impurity | Ring chlorination (EAS) | The nitrogen was not nucleophilic enough. Add a catalytic amount (5 mol%) of DMAP to activate the sulfonyl chloride. |

Protocol B: The CSI Route (The "Gold Standard")

Best for: Medicinal chemistry scales (mg to g) where purity and yield are paramount.

The Mechanism: Chlorosulfonyl isocyanate (CSI) is extremely electrophilic and overcomes the steric hindrance of the ortho-methyl group much better than sulfuryl chloride.

Optimized Procedure:

-

Setup: Flame-dried glassware under Argon/Nitrogen.

-

Reaction: Dissolve N-ethyl-o-toluidine (1.0 eq) in dry DCM at 0°C.

-

Addition: Add CSI (1.1 eq) dropwise. The reaction is usually instantaneous.

-

Quench/Hydrolysis: The intermediate formed is a sulfamoyl chloride carbamate. To release the sulfamide, you must hydrolyze the carbonyl group.

-

Add water carefully (exothermic).

-

Heat the biphasic mixture to reflux (40°C) for 1 hour to decarboxylate the intermediate.

-

Why this works: The CSI forms a highly reactive intermediate that traps the amine rapidly, preventing side reactions.

Technical FAQ

Q1: Why is my product an oil instead of a solid?

-

Answer: The N-ethyl group adds significant lipophilicity, often lowering the melting point. However, if it is an oil, it may contain trapped solvent or unreacted aniline.

-

Fix: Perform an acid wash (1M HCl) during workup. The product (sulfamide) is not basic and will stay in the organic layer, while the unreacted N-ethyl-o-toluidine will be protonated and wash into the aqueous layer.

-

Q2: Can I use Sulfamide (

-

Answer: Generally, no . While transamination works for simple amines, the steric hindrance of the 2-methyl group makes this reaction require extremely high temperatures (>150°C), which usually decomposes the aniline or leads to tar formation.

Q3: I see a peak at M+34 or M+36 in LCMS. What is it?

-

Answer: This is likely the ring-chlorinated byproduct . This occurs if the

attacks the aromatic ring instead of the nitrogen.-

Prevention:[1] This is a kinetic vs. thermodynamic control issue. Lower the temperature during addition (Protocol A) or switch to the CSI method (Protocol B), which is more chemoselective for the Nitrogen.

-

Q4: How do I purify the final compound?

-

Answer: Sulfamides are weakly acidic (

).

References

- Mechanism of Sulfamoylation: Spillane, W. J., & Malaubier, J. B. (2014). Sulfamoylation of Amino Groups. Chemical Reviews. (Provides mechanistic insight into the reactivity of sulfamoyl chlorides vs. amines).

-

CSI Reactivity: Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry.

- Steric Hindrance in Anilines: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Foundational text on steric effects in electrophilic substitution).

-

Sulfuryl Chloride Protocols: Gautun, O. R. (2004). Process for the preparation of N,N-disubstituted sulfamoyl chlorides. US Patent 6,734,320. (Describes industrial handling of

for hindered amines).

(Note: While specific literature on "this compound" is sparse, the chemistry is derived from established protocols for "hindered aniline sulfamoylation" and "sulfamide synthesis".)

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Unexpected synthesis and crystal structure of N-{2-[2-(2-acetylethenyl)phenoxy]ethyl}-N-ethenyl-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)amino]ethyl}-4′-methyl-[1,1′-biphenyl]-4-sulfonamidato)tricarbonylrhenium(I) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of N-ethyl-N-(2-methylphenyl)aminosulfonamide

Internal Reference Code: ENTMS-PUR-01 Molecule: N-ethyl-N-(2-methylphenyl)aminosulfonamide (Synonyms: N-ethyl-N-o-tolylsulfamide; ENTMS) CAS: 1094222-84-0 Target Audience: Process Chemists, Analytical Scientists, R&D Specialists

Executive Summary

Welcome to the technical support hub for This compound (ENTMS) . This guide addresses the specific purification challenges associated with the sulfamoylation of N-ethyl-o-toluidine.

The synthesis of ENTMS typically involves the reaction of N-ethyl-o-toluidine with sulfamoyl chloride (or sulfamide). This pathway introduces three persistent impurity classes:

-

Unreacted Amine: N-ethyl-o-toluidine (Basic, oxidatively unstable).

-

Symmetric Sulfamide (Dimer): N,N'-bis(ethyl-o-tolyl)sulfamide (Neutral, lipophilic).

-

Chromophores: Oxidized aniline species (Pink/Brown color bodies).

This guide prioritizes an Acid-Base "Swing" Extraction protocol, which exploits the amphoteric nature of the reaction mixture to isolate the target sulfonamide with high purity (>98%).

Module 1: Troubleshooting & FAQs

Q1: My HPLC shows a persistent peak at RRT ~0.8 that tracks with the starting material. How do I remove it?

Diagnosis: This is residual N-ethyl-o-toluidine . The Issue: Anilines are "sticky" on silica columns and can co-elute with sulfonamides in neutral mobile phases. The Fix: You must exploit the basicity of the aniline nitrogen.

-

Protocol: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Wash vigorously with 1N HCl (3 eq) .

-

Mechanism: The HCl protonates the aniline to form the water-soluble hydrochloride salt (

), partitioning it into the aqueous layer. The target ENTMS remains in the organic layer.

Q2: I have a non-polar impurity that resists acid washing and recrystallization. What is it?

Diagnosis: You likely have the Symmetric Sulfamide Dimer (

-

Protocol: Extract the organic layer with 1N NaOH .

-

Mechanism: The target ENTMS has an acidic proton on the

group (

Q3: The product is off-white or pinkish even after crystallization.

Diagnosis: Oxidation products of the toluidine moiety. The Fix: Activated Carbon treatment.

-

Protocol: During the final recrystallization (usually Ethanol/Water or Toluene), add 5 wt% Activated Carbon (e.g., Darco G-60) at reflux. Stir for 15 minutes, then hot-filter through Celite.

-

Note: Do not use carbon during the acid/base extraction steps; it is most effective in hot, neutral solvents.

Module 2: The "Base Swing" Purification Protocol

This is the gold-standard method for purifying primary sulfamides derived from secondary amines. It relies on the acidity of the primary sulfonamide protons (

Reagents Required

-

Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Acid: 1N Hydrochloric Acid (HCl).

-

Base: 1N Sodium Hydroxide (NaOH).

-

Wash: Brine (Saturated NaCl).

Step-by-Step Procedure

-

Solubilization: Dissolve crude ENTMS in EtOAc (10 mL per gram of crude).

-

Acid Wash (Removes Starting Material):

-

Wash the organic phase twice with 1N HCl (1:1 vol/vol).

-

Result: Aqueous layer contains N-ethyl-o-toluidine salts. Discard Aqueous.

-

-

Base Extraction (The "Swing" - Isolates Product):

-

Extract the organic phase three times with 1N NaOH (1:1 vol/vol).

-

Critical Step: The Product moves to the Aqueous Layer (as Na-salt). The Dimer/Neutral impurities stay in the Organic Layer .

-

Keep the Aqueous Layer. Discard the Organic Layer.

-

-

Re-Acidification (Precipitation):

-

Cool the combined aqueous NaOH extracts to 0–5°C.

-

Slowly add 6N HCl with stirring until pH < 2.

-

The ENTMS will precipitate as a white solid.

-

-

Recovery:

-

Filter the solid or extract back into fresh EtOAc if it oils out.

-

Dry over

and concentrate.

-

Module 3: Visualizing the Logic

The following diagram illustrates the fractionation logic of the "Base Swing" protocol.

Caption: Logical flow of the Acid-Base Swing Extraction. Red nodes indicate waste streams; Green nodes indicate the product path.

Module 4: Analytical Data & Specifications

Use the following data to validate your purified material.

| Property | Specification | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Purity | > 98.0% (Area %) | HPLC (C18, ACN/Water) |

| Melting Point | 62.0 – 66.0 °C | Capillary (Uncorrected) |

| Mass Spec (ESI+) | [M+H]+ = 215.1 | LC-MS |

| Solubility | Soluble in EtOAc, DCM, MeOH.[1] Insoluble in Water. | Solubility Test |

HPLC Method Parameters (Generic):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for acid-base extraction of sulfonamides).

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 14110, N-Ethyl-o-toluenesulfonamide. (Structural analog reference). Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Addressing Steric Hindrance in N-ethyl-N-(2-methylphenyl)aminosulfonamide Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during reactions with N-ethyl-N-(2-methylphenyl)aminosulfonamide. The core focus is to diagnose and overcome issues arising from steric hindrance caused by the ortho-methyl group, which significantly impacts the reactivity of the sulfonamide nitrogen.

Introduction: The Challenge of the Ortho-Methyl Group

This compound is a valuable building block, but its synthetic utility is often hampered by steric hindrance. The methyl group at the ortho position of the phenyl ring sterically shields the adjacent nitrogen atom. This shielding effect can drastically reduce reaction rates and yields for common transformations like N-alkylation and N-arylation by impeding the approach of electrophiles and hindering the optimal geometry for catalyst-substrate interactions. This guide is designed to provide a systematic approach to overcoming these steric barriers.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: Why is my N-alkylation or N-arylation of this compound resulting in low yields or failing completely?

Low conversion is the most common issue and typically stems from the reduced nucleophilicity of the sterically hindered sulfonamide nitrogen. The ortho-methyl group physically blocks the pathway for incoming reagents. For a successful reaction, conditions must be adjusted to overcome this barrier. This may involve using stronger bases to ensure complete deprotonation, increasing kinetic energy through higher temperatures, or employing alternative reaction pathways that are less sensitive to steric bulk.[1]

FAQ 2: I am observing a significant amount of unreacted starting material. What are the likely causes?

Observing unreacted starting material points to several potential issues directly related to steric hindrance:

-

Insufficient Deprotonation: The base you are using may not be strong enough to fully deprotonate the sulfonamide nitrogen, which is a prerequisite for it to act as a nucleophile.

-

Inadequate Reaction Temperature: Sterically hindered reactions often require higher activation energy. If the temperature is too low, the reactants may not have sufficient energy to overcome the steric barrier.[2]

-

Poor Solvent Choice: The solvent plays a crucial role in stabilizing intermediates and facilitating the reaction. A suboptimal solvent can hinder the reaction kinetics. Polar aprotic solvents like DMF or DMSO are often preferred for N-alkylation.[1]

-

Catalyst Inefficiency (for N-arylation): In cross-coupling reactions like the Buchwald-Hartwig amination, the steric bulk can prevent the palladium catalyst from efficiently coordinating with the sulfonamide.[3]

FAQ 3: Are there alternative reaction conditions or strategies that are better suited for this sterically hindered substrate?

Yes, several advanced strategies can be employed:

-

For N-Alkylation: The Mitsunobu reaction is an excellent alternative to traditional SN2 alkylations.[4] It proceeds through a different mechanism involving an alkoxyphosphonium salt, which can be less sensitive to steric hindrance around the nitrogen nucleophile.[5]

-

For N-Arylation: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[6] Success with sterically hindered substrates often relies on the careful selection of bulky, electron-rich phosphine ligands that promote the crucial reductive elimination step.[7]

-

Copper-Catalyzed Couplings: Ullmann-type reactions using copper catalysts can also be effective for N-arylation and may offer different reactivity profiles compared to palladium-catalyzed methods.[8][9]

FAQ 4: How does the choice of base and solvent impact the outcome of reactions with this substrate?

The choice of base and solvent is critical and interdependent.

-

Base: A strong, non-nucleophilic base is often required to ensure complete deprotonation of the sulfonamide nitrogen without competing in the reaction. Sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS) are common choices for alkylations. For Buchwald-Hartwig reactions, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are used to avoid catalyst decomposition and side reactions.[1]

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are generally effective for N-alkylation as they solvate the cation of the base, enhancing the nucleophilicity of the sulfonamide anion.[1] For palladium-catalyzed couplings, solvents like toluene, dioxane, or xylenes are common, as they are compatible with the catalyst system and reaction temperatures.[6]

Section 2: Troubleshooting Guides

Guide 1: Optimizing N-Alkylation Reactions

Problem: You are attempting to N-alkylate this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) using standard conditions (e.g., K₂CO₃ in acetone) and observing low to no product formation.

Analysis of the Problem (Causality): The primary issue is the poor nucleophilicity of the sulfonamide nitrogen due to the steric shielding by the ortho-methyl group. The relatively weak base (K₂CO₃) may not be sufficient to generate a high concentration of the sulfonamide anion. Furthermore, the activation energy for the SN2 attack is high due to steric repulsion between the substrate and the alkyl halide.

Proposed Solutions & Protocols:

Solution A: Enhance Deprotonation and Increase Reaction Energy

This approach focuses on creating a more reactive nucleophile and providing enough energy to overcome the steric barrier.

Protocol 1: Strong Base Alkylation

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.) to anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

-

Alkylation: Add the alkyl halide (1.1 equiv.) dropwise to the solution.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction with saturated aqueous ammonium chloride and proceed with standard extraction and purification.

| Parameter | Standard Conditions | Recommended Conditions | Rationale |

| Base | K₂CO₃ | NaH, KHMDS, DBU | Stronger bases ensure complete deprotonation.[1] |

| Solvent | Acetone, ACN | DMF, DMSO, THF | Polar aprotic solvents enhance nucleophilicity.[1] |

| Temperature | Room Temp - 50 °C | 60 °C - 100 °C | Higher temperature provides energy to overcome the activation barrier.[2] |

Solution B: Alternative Mechanistic Pathway - The Mitsunobu Reaction

When standard SN2 conditions fail, the Mitsunobu reaction offers a robust alternative.[4] This reaction converts an alcohol into the alkylating agent in situ and proceeds with inversion of stereochemistry at the alcohol carbon.[10] It is particularly effective for coupling with sterically hindered nucleophiles.[4]

Protocol 2: Mitsunobu N-Alkylation

-

Preparation: Under an inert atmosphere, dissolve this compound (1.2 equiv.), the desired primary or secondary alcohol (1.0 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

-

Activation: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Workup: Quench the reaction with water and proceed with extraction. Note that purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

Technical Support Center: Optimization of Reaction Time for N-ethyl-N-(2-methylphenyl)aminosulfonamide

Welcome to the technical support center for the synthesis and optimization of N-ethyl-N-(2-methylphenyl)aminosulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and accelerate the synthesis of this key sulfonamide intermediate. We will delve into the underlying principles of the reaction, provide actionable troubleshooting advice, and offer detailed protocols to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the synthesis of this compound.

Q1: What is the standard synthetic route for this compound?

A1: The most prevalent and robust method for synthesizing this compound is the reaction of a suitable sulfonyl chloride with N-ethyl-N-(2-methylphenyl)amine in the presence of a base.[1][2] The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine and halt the reaction.[2]

Q2: My reaction is very slow or is not proceeding to completion. What are the likely causes?

A2: A sluggish reaction can be attributed to several factors:

-

Steric Hindrance: The ortho-methyl group on the phenyl ring of N-ethyl-N-(2-methylphenyl)amine introduces steric hindrance, which can impede the approach of the sulfonyl chloride to the nitrogen atom, thus slowing down the reaction.[3]

-

Reduced Nucleophilicity: While secondary amines are generally good nucleophiles, the electronic properties of the aryl group can influence the nucleophilicity of the nitrogen atom.

-

Inadequate Base: The chosen base may not be strong enough or may be sterically hindered itself, leading to inefficient scavenging of HCl.

-

Low Temperature: The reaction may require thermal energy to overcome the activation barrier, especially with sterically hindered substrates.[3]

Q3: I am observing a significant amount of a water-soluble byproduct and my yield of the desired sulfonamide is low. What is happening?

A3: This is a classic sign of sulfonyl chloride hydrolysis.[2][3] Sulfonyl chlorides are highly susceptible to reaction with water, which leads to the formation of the corresponding sulfonic acid. This is a competitive and often rapid side reaction. To mitigate this, ensure all glassware is rigorously dried, and use anhydrous solvents. If an aqueous workup is necessary, it should be performed quickly and at a low temperature.[3]

Q4: Can I use a catalyst to speed up the reaction?

A4: Yes, a catalyst can be highly effective. 4-Dimethylaminopyridine (DMAP) is a commonly used nucleophilic catalyst that can significantly accelerate the rate of sulfonamide formation.[3] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which is then more readily attacked by the secondary amine.

Q5: What is the best choice of solvent for this reaction?

A5: Polar aprotic solvents are generally the preferred choice for sulfonamide synthesis.[4] Dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are common examples.[4] The choice of solvent can have a significant impact on the reaction rate, and it is often a parameter worth screening for optimization.[5]

Troubleshooting Guide: Enhancing Reaction Rate and Yield

This section provides a more in-depth, systematic approach to troubleshooting and optimizing your synthesis of this compound.

Issue 1: Low Conversion Rate and Long Reaction Times

Underlying Cause: This issue is often a combination of the steric hindrance from the ortho-methyl group and potentially suboptimal reaction conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low conversion rates.

Step-by-Step Optimization Protocol:

-

Temperature Elevation:

-

Rationale: Increasing the kinetic energy of the reacting molecules can help overcome the activation energy barrier imposed by steric hindrance.

-

Action: Gradually increase the reaction temperature in 10-20 °C increments, monitoring the reaction progress by TLC or LC-MS. For solvents like DCM, you may need to switch to a higher boiling point solvent like acetonitrile or THF to reach higher temperatures.

-

-

Catalyst Introduction:

-

Rationale: A nucleophilic catalyst like DMAP can create a more reactive electrophile, accelerating the reaction.[3]

-

Action: Add 0.1 to 0.2 equivalents of DMAP to your reaction mixture. Be aware that DMAP is also a base, but its primary role here is as a catalyst.

-

-

Base Screening:

-

Rationale: The choice of base is critical for efficient HCl scavenging.[6] A sterically hindered base like diisopropylethylamine (DIPEA or Hünig's base) may be less effective than a less hindered one like triethylamine (TEA) or pyridine in this specific reaction.

-

Action: Set up parallel reactions with different bases (e.g., triethylamine, pyridine, N-methylmorpholine) to identify the most effective one.

-

-

Solvent Optimization:

-

Rationale: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate.[5]

-

Action: Conduct the reaction in a range of anhydrous polar aprotic solvents such as DCM, THF, acetonitrile, and ethyl acetate to find the optimal medium.

-

Issue 2: Poor Yield Due to Side Product Formation

Underlying Cause: The primary culprit is often the hydrolysis of the sulfonyl chloride starting material.[3]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Preventative Measures and Optimized Protocols:

-

Stringent Anhydrous Technique:

-

Rationale: Minimizing exposure to moisture is paramount to prevent hydrolysis of the sulfonyl chloride.

-

Action:

-

Oven-dry all glassware and cool under a stream of inert gas (nitrogen or argon).

-

Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

-

Perform the reaction under an inert atmosphere.

-

-

-

Alternative Sulfonylating Agents:

-

Rationale: In some cases, sulfonyl fluorides can be more resistant to hydrolysis and provide better yields.[3]

-

Action: If the corresponding sulfonyl fluoride is available, consider it as an alternative to the sulfonyl chloride. Note that the reactivity of sulfonyl fluorides is generally lower, so this may require more forcing conditions.[7]

-

-

Optimized Workup:

-

Rationale: A rapid and cold aqueous workup will minimize the time the unreacted sulfonyl chloride is in contact with water.

-

Action: Quench the reaction with cold, saturated aqueous sodium bicarbonate solution and proceed with the extraction immediately.

-

Data Summary and Recommended Starting Conditions

The following table provides a summary of key reaction parameters and recommended starting points for the optimization of this compound synthesis.

| Parameter | Recommended Starting Condition | Optimization Range/Strategy | Rationale |

| Solvent | Anhydrous Dichloromethane (DCM) | Screen THF, Acetonitrile, Ethyl Acetate | Polar aprotic solvents are standard; screening can reveal optimal polarity for the transition state.[4][5] |

| Base | Triethylamine (TEA) (1.5 equiv.) | Screen Pyridine, DIPEA (1.5-2.0 equiv.) | A non-nucleophilic base is required to neutralize HCl.[6] |

| Temperature | Room Temperature (20-25 °C) | 0 °C to Reflux | Higher temperatures can overcome steric hindrance but may increase side reactions.[3] |

| Catalyst | None | Add DMAP (0.1-0.2 equiv.) | DMAP accelerates the reaction by forming a highly reactive intermediate.[3] |

| Concentration | 0.1 - 0.5 M | Adjust as needed | Higher concentrations can increase reaction rate but may lead to solubility issues. |

Experimental Protocol: Optimized Synthesis of this compound

This protocol incorporates the troubleshooting and optimization strategies discussed above.

Materials:

-

N-ethyl-N-(2-methylphenyl)amine

-

Appropriate sulfonyl chloride

-

Triethylamine (TEA), freshly distilled

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation: Under an inert atmosphere (N₂ or Ar), add N-ethyl-N-(2-methylphenyl)amine (1.0 equiv.) and anhydrous DCM to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Addition of Base and Catalyst: Add triethylamine (1.5 equiv.) and DMAP (0.1 equiv.) to the solution and stir for 5 minutes.

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is slow, gently heat the mixture to reflux.

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of cold saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent, concentrate the filtrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

References

-

Vertex AI Search, Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis, 2023-08-18. 8

-

Benchchem, Troubleshooting common issues in sulfonamide bond formation. 3

-

Blog, How does Ethyl Sulfonyl Chloride react with amines?, 2025-12-03. 4

-

Organic Chemistry Portal, Sulfonamide synthesis by S-N coupling. 9

-

ResearchGate, Which catalyst is the most efficient in the synthesis of sulfonamide?, 2022-03-28.

-

. 10

-

Benchchem, An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. 1

-

Wikipedia, Solvent effects.

-

Benchchem, optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. 2

-

PMC, Preparation of sulfonamides from N-silylamines.

-

Sigma-Aldrich, this compound | 1094222-84-0.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. How does Ethyl Sulfonyl Chloride react with amines? - Blog [nuomengchemical.com]

- 5. Solvent effects - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of N-ethyl-N-(2-methylphenyl)aminosulfonamide

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-ethyl-N-(2-methylphenyl)sulfamide (also referred to as N-ethyl-N-(2-methylphenyl)aminosulfonamide).[1][2] It is designed for researchers requiring rigorous structural verification and impurity profiling.[2][3]

Executive Summary

This compound is a sulfamide scaffold (

This guide compares the 1H NMR performance of this compound against its regioisomeric alternatives (e.g., the para-tolyl analog) and orthogonal analytical methods (HPLC-MS), demonstrating why NMR is the superior tool for structural elucidation despite lower sensitivity.[2][3][5]

Structural Context & Analytical Strategy

The molecule consists of three distinct magnetic environments:[3][5]

-

The Sulfamide Core: A terminal

group attached to the sulfonyl moiety.[2][3][6] -

The N-Ethyl Group: A flexible aliphatic chain susceptible to deshielding by the adjacent nitrogen and sulfonyl group.[2][3]

-

The 2-Methylphenyl (o-Tolyl) Ring: An aromatic system introducing steric hindrance and specific coupling patterns.[1][2][4]

Why NMR? (The Comparative Advantage)

While LC-MS is the industry standard for purity and molecular weight confirmation, it fails to distinguish between regioisomers (e.g., ortho- vs. para- substitution) which share identical mass-to-charge ratios (

Detailed Spectral Analysis

A. The Aliphatic Region (0.0 – 4.0 ppm)

The ethyl group and the tolyl methyl group provide the clearest integration anchors.[2][3][4][5]

| Moiety | Chemical Shift ( | Multiplicity | Integral | Mechanistic Insight |

| 1.05 – 1.15 | Triplet ( | 3H | Classic methyl triplet.[1][2][4] Shielded by distance from the sulfonyl group.[2][3] | |

| 2.25 – 2.35 | Singlet | 3H | Characteristic ortho-methyl shift.[1][2][4] Slightly deshielded compared to toluene due to the | |

| 3.50 – 3.70 | Quartet ( | 2H | significantly deshielded by the electronegative Nitrogen and |

Critical Comparison: In the N-methyl analog (alternative), the quartet is replaced by a singlet at ~3.1 ppm.[2][3][4][5] The presence of the quartet confirms the ethyl substitution.[2][3]

B. The Aromatic Region (7.0 – 7.5 ppm)

This region is the primary differentiator against alternatives.[2][3][5]

-

The Target (2-methylphenyl): Expect a complex ABCD patterns or overlapping multiplets due to the lack of symmetry.[2][3][4] The proton adjacent to the nitrogen (

) and the proton adjacent to the methyl ( -

The Alternative (4-methylphenyl): The para-isomer would show a clean AA'BB' system (two doublets), indicating symmetry.[1][2][4]

-

Observation: If you see two clear doublets in the aromatic region, your synthesis has failed or produced the wrong isomer.[3][5] The ortho-isomer must show a complex multiplet pattern.[2][3]

C. The Exchangeable Protons (Sulfamide

) [1][2][4]

-

Solvent Dependency:

-

Recommendation: Always perform the final characterization in

to quantify the sulfamide nitrogen.[3]

Comparative Workflow: Product vs. Alternatives

The following diagram illustrates the logical pathway to validate the product against its most common structural alternatives (Regioisomers and Hydrolysis products).

Figure 1: Decision tree for structural validation using 1H NMR markers.

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Materials:

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 10 mg of sample in DMSO-d6. Ensure complete dissolution; suspension will broaden the critical

peak.[1][2][3] -

Acquisition Parameters:

-

Processing:

-

Validation Criteria:

References

-

PubChem. this compound (Compound).[1][2][4] National Library of Medicine.[2][3] Available at: [Link]1][2][4][5]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2][3][5] (Standard text for general NMR shifts of sulfamides and aromatic systems).

-

Reich, H. J. Bordwell pKa Table & NMR Data Collection.[2][3] University of Wisconsin-Madison.[1][2][3] (Source for substituent effects on chemical shifts).[2][3][8][9][10] Available at: [Link]1][2][4][5]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. PubChemLite - this compound (C9H14N2O2S) [pubchemlite.lcsb.uni.lu]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. scholarworks.uark.edu [scholarworks.uark.edu]

- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

A Comparative Guide to the Mass Spectrometry Fragmentation of N-ethyl-N-(2-methylphenyl)aminosulfonamide

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of N-ethyl-N-(2-methylphenyl)aminosulfonamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of sulfonamide fragmentation to build a predictive model for this specific molecule. We will compare these predicted patterns with those of structurally similar compounds, offering a framework for the identification and characterization of this and related molecules in complex matrices.

Introduction: The Analytical Challenge of Novel Sulfonamides

This compound belongs to the vast class of sulfonamides, a chemical scaffold of immense importance in pharmaceuticals and agrochemicals.[1] The structural characterization of such molecules is a cornerstone of drug discovery, development, and quality control, with mass spectrometry (MS) serving as a primary analytical tool.[2] Understanding the gas-phase fragmentation behavior of a molecule upon ionization is critical for developing robust, selective, and sensitive MS-based analytical methods, such as those employing tandem mass spectrometry (MS/MS).[1][3]

Molecular Structure and Properties:

-

Molecular Formula: C₉H₁₄N₂O₂S[4]

-

Monoisotopic Mass: 214.0776 Da[4]

-

Structure: An ethyl group and a 2-methylphenyl (o-tolyl) group are attached to one of the nitrogen atoms of a sulfonamide core.

Predicted Fragmentation Pathways under Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique widely used for the analysis of small molecules like sulfonamides, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[2][7] The subsequent fragmentation via collision-induced dissociation (CID) reveals characteristic structural information.

Positive Ion Mode ESI ([M+H]⁺) Fragmentation

Upon protonation, this compound ([M+H]⁺, m/z 215.08) is expected to follow several key fragmentation pathways. The most characteristic fragmentation of aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂), a rearrangement-driven process.[5][6]

Key Predicted Fragmentations:

-

Neutral Loss of SO₂ (64 Da): This is a hallmark fragmentation for many arylsulfonamides.[5] The process involves a rearrangement where the amino group migrates to the aromatic ring, leading to the formation of a stable product ion.

-

Cleavage of the S-N Bond: This bond is susceptible to cleavage, leading to the formation of ions corresponding to the sulfonyl portion and the amine portion of the molecule.

-

Loss of the Ethyl Group: Cleavage of the N-ethyl bond can occur, leading to the loss of ethylene (28 Da) or an ethyl radical.

Below is a diagram illustrating the predicted major fragmentation pathway.

Caption: Predicted ESI(+) fragmentation of this compound.

Negative Ion Mode ESI ([M-H]⁻) Fragmentation

In negative ion mode, deprotonation typically occurs at the sulfonamide nitrogen. The resulting anion ([M-H]⁻, m/z 213.07) exhibits distinct fragmentation patterns. For many aromatic sulfonamides, the loss of SO₂ is also a dominant pathway in negative mode, leading to an anilide anion.[8]

Key Predicted Fragmentations:

-

Neutral Loss of SO₂ (64 Da): Similar to the positive mode, this is a common fragmentation pathway, resulting in the formation of an N-ethyl-2-methylanilide anion.[8]

-

Cleavage of the Aryl-S Bond: This cleavage can result in the formation of a benzenesulfinate-type ion or the corresponding phenoxide after rearrangement.

Caption: Predicted ESI(-) fragmentation of this compound.

Comparison with Structurally Related Analogs

The fragmentation of this compound can be better understood by comparing it to other sulfonamides. The substituents on both the aromatic ring and the sulfonamide nitrogen significantly influence the fragmentation pathways.[5][9]

| Compound/Class | Key Structural Difference | Impact on Fragmentation | Reference |

| N-Aryl Sulfonamides | Lacks N-alkyl group | Primarily shows loss of SO₂. The resulting anilide anion ([C₆H₅NH]⁻) is often the base peak in negative mode. | [8] |

| N-Alkylbenzenesulfonamides | Lacks aryl group on nitrogen | Fragmentation is often initiated by cleavage alpha to the nitrogen. Loss of SO₂ is less common compared to N-aryl analogs. | [10] |

| Aromatic Sulfonamides with Electron-Withdrawing Groups (EWGs) | EWGs on the aryl ring | EWGs (e.g., Chlorine) on the aromatic ring can promote the SO₂ extrusion by stabilizing the transition state. | [5] |

| N-ethyl-N-phenylaminosulfonamide (Isomeric Analog) | Methyl group is on the phenyl ring in the target analyte | The position of the methyl group (ortho) may induce steric effects influencing rearrangement pathways, but the primary SO₂ loss is still expected to be dominant. | N/A |